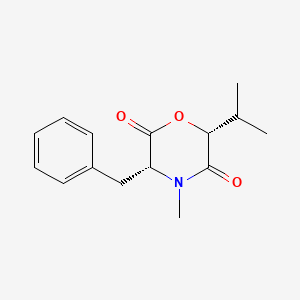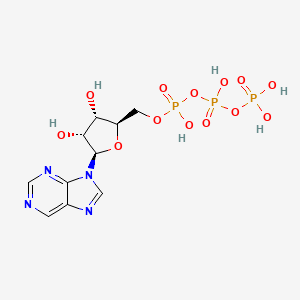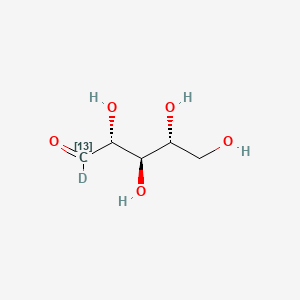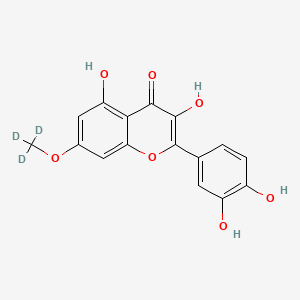
Rhamnetin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhamnetin-d3 is a deuterated form of rhamnetin, a naturally occurring flavonoid. Rhamnetin (2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one) is a secondary metabolite found in various plants and fruits. It is known for its diverse pharmacological properties, including antioxidant, anticancer, anti-inflammatory, antiviral, and antibacterial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rhamnetin-d3 typically involves the deuteration of rhamnetin. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas or deuterated solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents under controlled conditions. The process ensures high purity and yield of the deuterated compound, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions: Rhamnetin-d3, like its non-deuterated counterpart, undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Rhamnetin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate the behavior of deuterated compounds.
Biology: Studied for its potential effects on cellular processes and its role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and infections.
Industry: Utilized in the development of new drugs and as a standard in analytical chemistry.
Mecanismo De Acción
Rhamnetin-d3 exerts its effects through various molecular targets and pathways. It is known to:
Inhibit oxidative stress: By reducing the concentration of free radicals and increasing the expression of antioxidant enzymes.
Modulate inflammatory pathways: By inhibiting the release of pro-inflammatory cytokines such as interleukin-6 and nitric oxide.
Target specific enzymes: Such as tyrosinase, which catalyzes oxidative reactions.
Comparación Con Compuestos Similares
Rhamnetin-d3 can be compared with other similar flavonoid compounds, such as:
Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.
Isorhamnetin: A methylated derivative of quercetin with similar pharmacological properties.
Kaempferol: Another flavonoid with antioxidant and anti-inflammatory effects.
Uniqueness: this compound’s uniqueness lies in its deuterated nature, which provides distinct advantages in research applications, such as improved stability and enhanced detection in analytical techniques.
Propiedades
Fórmula molecular |
C16H12O7 |
|---|---|
Peso molecular |
319.28 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-(trideuteriomethoxy)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3/i1D3 |
Clave InChI |
JGUZGNYPMHHYRK-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
SMILES canónico |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


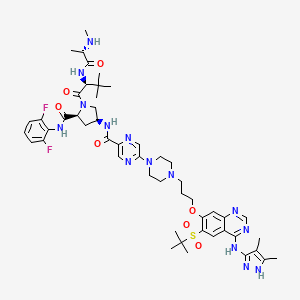


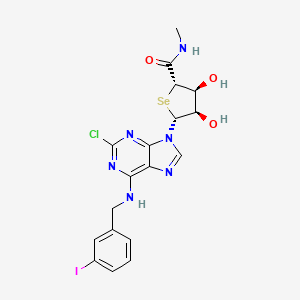
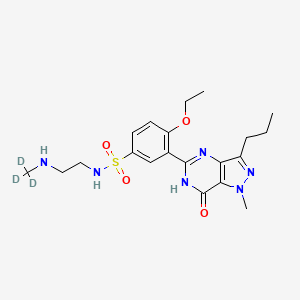
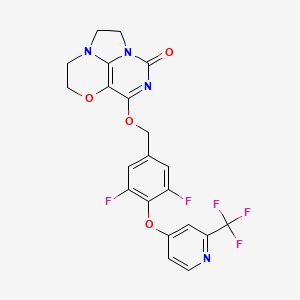
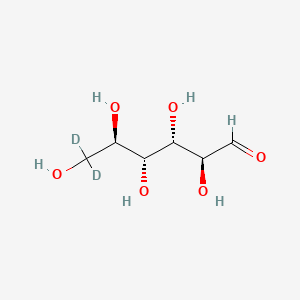
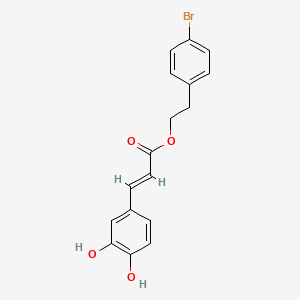
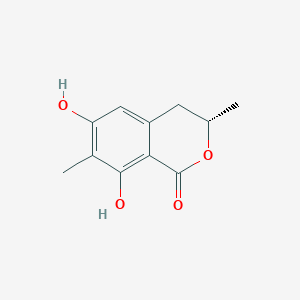
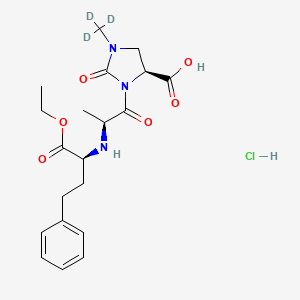
![Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc](/img/structure/B12409430.png)
